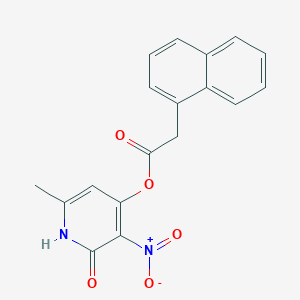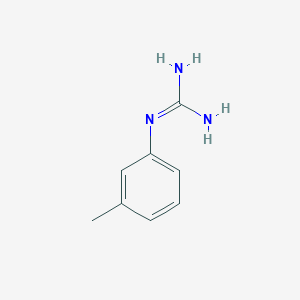
1-(3-Methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)guanidine is a guanidine derivative . Guanidine is one of the most versatile functional groups in chemistry, and compounds containing this system have found application in a diversity of biological activities .
Synthesis Analysis
The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalyzed guanidylation . Alternatively, S-methylisothiourea has shown to be a very efficient guanidylating agent .Molecular Structure Analysis
The molecular structure of guanidine derivatives can be presented as molecules consisting simultaneously of two functionalities: aminal and imine . This presentation of the guanidine molecule gives an insight into the chemical properties of guanidine derivatives, featuring both nucleophilic and electrophilic characters .Chemical Reactions Analysis
Guanidine is known for its versatility in chemical reactions. It is used as a strong organic base and as a nucleophilic catalyst . Guanidines are also known to form hydrogen bonds, and their planarity and high basicity make them very versatile for compounds with biological activity .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications :
- Guanidine is a versatile functional group with applications in a wide range of biological activities. Methods for synthesizing acyclic and cyclic guanidines, like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, are crucial in producing compounds found in natural products and medicines. These guanidines have applications as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw, Grayson, & Rozas, 2015).
Antituberculosis Agents :
- Guanidine derivatives, such as sulfadiazine guanidyl, have shown potential as antituberculosis agents. The guanidine group enhances activity and interaction with enzymes or receptors due to its ability to form hydrogen bonds, making these compounds useful in medicine and synthetic chemistry (Bhat, Ganavi, Sagar, & Shekar, 2018).
Vasodilator Activity in Hypertension :
- Certain guanidine derivatives, specifically 2-aryl-5-guanidino-1,3,4-thiadiazoles, have been found to lower blood pressure in hypertensive rats, indicating potential applications in treating hypertension (Turner et al., 1988).
Therapeutic Applications in Drug Discovery :
- Guanidine-containing compounds are significant in drug discovery, particularly for their roles in nucleophilic organocatalysis, anion recognition, and coordination chemistry. They are found in pharmaceuticals and cosmetic ingredients, with applications in CNS drugs, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents (Sa̧czewski & Balewski, 2013).
Biomimetic Coordination Chemistry :
- Bis-guanidine ligands are used in biomimetic coordination chemistry, combining substitutional flexibility with a range of spacers for different applications, ranging from rigid to flexible scaffolds. This versatility makes them useful in synthesizing various bis-guanidines with potential applications in molecular recognition and catalysis (Herres‐Pawlis et al., 2005).
Catalysis in Polymerization :
- Guanidine compounds like bis(guanidine)copper(I) halides have been used as catalysts in polymerization processes, indicating their utility in chemical manufacturing and material science (Oakley, Coles, & Hitchcock, 2003).
Nucleic Acid Binding :
- A novel class of azo-guanidine compounds has been developed for DNA binding, showing potential as DNA staining agents due to their interaction with DNA and observable color change in solution (Jamil et al., 2013).
Gene Delivery Applications :
- Guanidinylated poly(amido amine)s have been designed for intranuclear gene delivery, demonstrating higher transfection efficiency and lower cytotoxicity compared to traditional gene delivery carriers. This highlights their potential in nonviral gene therapy (Yu et al., 2016).
Mecanismo De Acción
Target of Action
Guanidine derivatives have been known to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .
Mode of Action
Guanidine and its derivatives are known for their ability to form hydrogen bonds due to their planarity and high basicity . This allows them to interact with various biological targets and induce changes in their function .
Biochemical Pathways
Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms . They can affect various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The guanidine group is known for its high basicity, which indicates that at physiological ph, guanidine will be protonated forming the guanidinium cation . This could potentially influence its absorption and distribution in the body.
Result of Action
Guanidine and its derivatives are known to induce changes in the function of their biological targets, which can lead to various cellular effects .
Action Environment
The properties of guanidine and its derivatives, such as their ability to form hydrogen bonds and their high basicity, could potentially be influenced by environmental factors such as ph .
Safety and Hazards
Direcciones Futuras
Guanidine and its derivatives have found application in a diversity of biological activities, and advances in the field of the synthesis of guanidines are continually being made . The guanidine frame is utilized in clinically used marketed drugs . The future of guanidine and its derivatives lies in further exploration of its diverse applications in the field of chemistry and medicine .
Propiedades
IUPAC Name |
2-(3-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJVDZNVDRVRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one](/img/structure/B2639508.png)
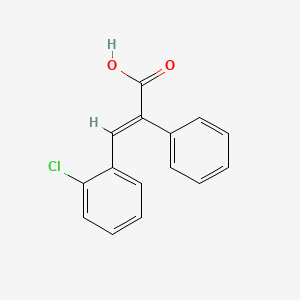
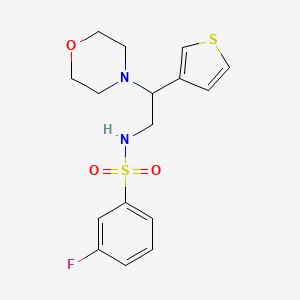
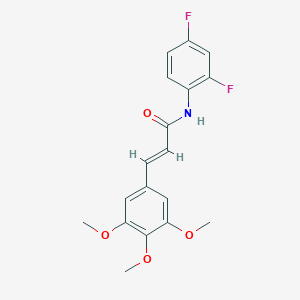

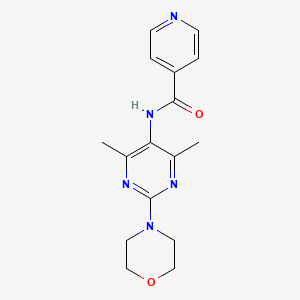
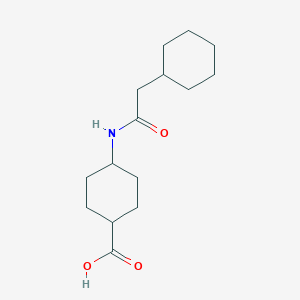
![3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639519.png)
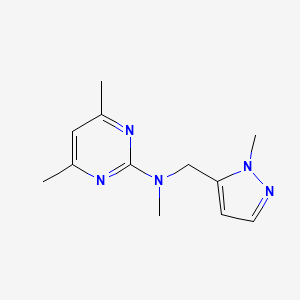
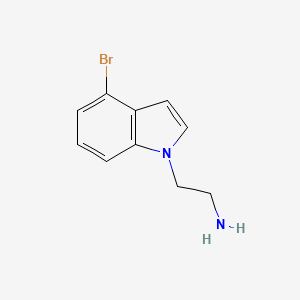
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2639524.png)
![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)
